(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A series of 2-anilinonicotinyl-linked acrylamide conjugates, including structures similar to (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide, have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. These compounds have shown promising results as tubulin polymerization inhibitors, with certain compounds exhibiting significant cytotoxicity specifically against the A549 human lung adenocarcinoma epithelial cell line. This demonstrates the potential of such compounds in the development of potent anticancer agents A. Kamal et al., 2014.
Insecticidal Activity
Research into new bioactive sulfonamide thiazole derivatives, which share structural motifs with this compound, has indicated potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds, due to their toxicological and biochemical impacts, offer new avenues for controlling agricultural pests Nanees N. Soliman et al., 2020.
Antimicrobial and Antifungal Activities
The development of novel polyfunctionalized dyes and dye precursors based on conjugate enaminones and/or enaminonitrile moieties, which incorporate thiazole and similar structures to the chemical , have demonstrated significant antimicrobial and antifungal activities. These compounds, through their interaction with various organisms, highlight the potential for new antimicrobial agents, contributing to the fields of medicinal chemistry and materials science H. Shams et al., 2011.
Anticancer and Fluorescence Properties
A novel series of thiazole incorporated pyridine derivatives containing phenoxyacetamide moiety, related structurally to this compound, have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Notably, one compound demonstrated higher activity against breast cancer than the reference drug, 5-fluorouracil. Additionally, these compounds' molecular docking has provided insights into their binding sites, underscoring their potential as therapeutic agents A. Bayazeed et al., 2020.
Corrosion Inhibition
Thiazole-based pyridine derivatives, sharing a common structural framework with the compound of interest, have been explored as corrosion inhibitors for mild steel in acidic conditions. Their effective protection of steel surfaces through the formation of a protective film and their interaction with the metal surface at a molecular level highlight the potential of such compounds in industrial applications to prevent corrosion Turuvekere K. Chaitra et al., 2016.
Properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-17-7-2-8-18-20(17)23-21(28-18)24(14-15-5-3-11-22-13-15)19(25)10-9-16-6-4-12-27-16/h2-13H,14H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBFIFJZHJQDMO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.